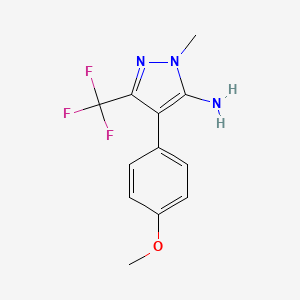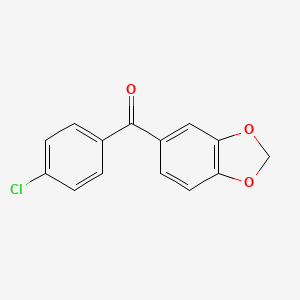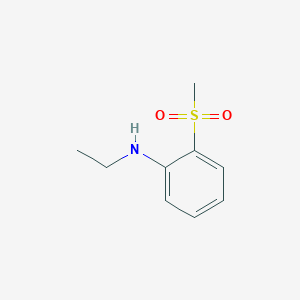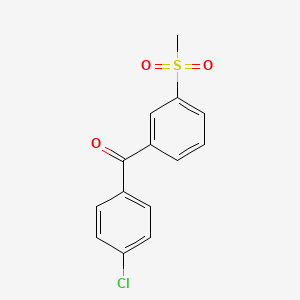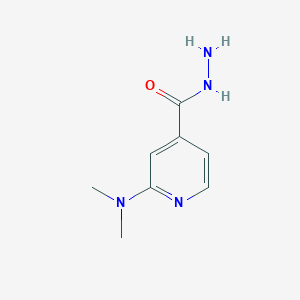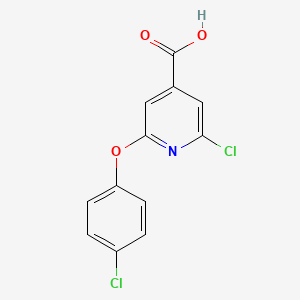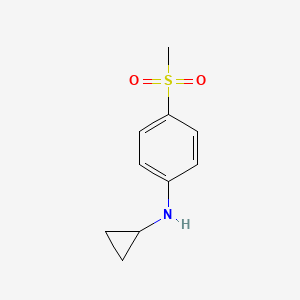![molecular formula C10H12N2O B1418528 [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine CAS No. 1155082-68-0](/img/structure/B1418528.png)
[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine
説明
“[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine” is a chemical compound that falls under the category of benzoxazoles . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and so on .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been a topic of interest in recent years. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 29 bonds. There are 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), and 1 Oxazole .
科学的研究の応用
Applications in Neuropharmacology
The compound [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine and its derivatives have been explored in various neuropharmacological contexts. For instance, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been studied for their potential therapeutic effects in psychotherapy, being considered prototypes for a new pharmacological class termed entactogens (Nichols et al., 1986). Additionally, certain arylsulfonamide derivatives of (aryloxy)ethyl-alkyl amines have been recognized for their potent antagonism against 5-HT7 receptors, showing promising antidepressant and anxiolytic properties (Canale et al., 2016).
Potential in Diagnostic Imaging
The localization of I-123 iodophenylalkyl amines in the rat brain has been evaluated, highlighting the potential use of certain this compound derivatives in brain imaging studies. This research could pave the way for new diagnostic tools in nuclear medicine (Winchell et al., 1980).
Involvement in Metabolic Pathways
Research has shed light on the metabolism of certain derivatives in the body. For example, a study on the metabolism of a thiazole benzenesulfonamide derivative, a potential agonist of the human beta3-adrenergic receptor, has revealed novel insights into the metabolic pathways and excretion patterns of these compounds (Tang et al., 2002).
作用機序
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , anti-inflammatory , and more . The specific targets of this compound would depend on its exact structure and functional groups.
Biochemical Pathways
Benzoxazole derivatives have been found to affect various biochemical pathways, depending on their specific targets
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells .
生化学分析
Biochemical Properties
[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse and can impact various cellular processes. It has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation. Additionally, this compound can affect gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. These effects can result in altered cellular functions, including changes in cell proliferation, apoptosis, and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, it may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway in which the enzyme is involved. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s overall impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to the accumulation of degradation products, which could have different biological activities compared to the parent compound. Additionally, the temporal effects of this compound on cellular processes, such as gene expression and metabolic activity, can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Studies have identified threshold doses at which the compound’s effects shift from beneficial to harmful, highlighting the importance of dosage considerations in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key pathway involves its oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by conjugation reactions. These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, the compound may be transported across cell membranes by specific transporters, facilitating its entry into target cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. For instance, localization to the nucleus may enable this compound to interact with transcription factors and modulate gene expression. Similarly, localization to the mitochondria could influence cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise biological roles .
特性
IUPAC Name |
2-(6-methyl-1,3-benzoxazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGKVOLCOGUHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



